molecular formula C18H12IN B1589223 9-(4-Iodophenyl)-9H-carbazole CAS No. 57103-15-8

9-(4-Iodophenyl)-9H-carbazole

Cat. No. B1589223
CAS RN: 57103-15-8
M. Wt: 369.2 g/mol
InChI Key: CWZDMKAGSIDFBR-UHFFFAOYSA-N
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Description

“9-(4-Iodophenyl)-9H-carbazole” is a chemical compound with the molecular formula C18H12IN. It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of “9-(4-Iodophenyl)-9H-carbazole” consists of a carbazole group attached to an iodophenyl group. The molecular weight of the compound is 369.21 .


Physical And Chemical Properties Analysis

“9-(4-Iodophenyl)-9H-carbazole” is a solid at 20°C. Its purity is greater than 98.0% as determined by gas chromatography. The compound has a melting point range of 138.0 to 142.0°C and is soluble in toluene .

Scientific Research Applications

  • Application in Terahertz Technology

    • Field : Materials Science
    • Summary : Organic second-order nonlinear optical crystals, which may include compounds like 9-(4-Iodophenyl)-9H-carbazole, are used in terahertz technology .
    • Methods : These crystals are used for terahertz wave emission, modulation, and detection .
    • Results : The optical properties exhibited by these crystals provide strong support for applications such as terahertz wave emission, modulation, and detection .
  • Application in Polymer Science

    • Field : Polymer Science
    • Summary : Compounds similar to 9-(4-Iodophenyl)-9H-carbazole, such as bis(4-(3-iodophenoxy)phenyl)phenylphosphine oxide (BIPPO) and 9,9-bis (4-iodophenyl)xanthene (BIPX), have been used in the synthesis of novel aromatic polyamides .
    • Methods : These polyamides were synthesized by a heterogeneous palladium-catalyzed carbonylation and condensation of BIPPO or BIPX, aromatic diamines bearing cardo groups, and carbon monoxide .
    • Results : The resulting polyamides exhibited high thermal and thermooxidative stability, good mechanical properties, and high optical transparency .
  • Application in Electrochemiluminescence

    • Field : Electrochemistry
    • Summary : Perylene and its derivatives, which may include compounds like 9-(4-Iodophenyl)-9H-carbazole, are used as classical organic polycyclic aromatic hydrocarbon (PAH) electrochemiluminescence (ECL) materials .
    • Methods : These compounds are used due to their excellent photoelectric activity and good structural controllability .
    • Results : The molecular structure of perylene is composed of five coplanar aromatic rings, which have attracted extensive attention due to their excellent photoelectric activity .
  • Application in Clinical Imaging

    • Field : Clinical Imaging
    • Summary : Dopamine transporter (DAT) imaging with [123I]N-ω-fluoropropyl-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([123I]FP-CIT) single-photon emission computed tomography (SPECT) is commonly used in routine clinical studies to exclude or detect a loss of striatal DATs in individual patients with a movement disorder or dementia .
    • Methods : This technique involves the use of [123I]FP-CIT as a radiotracer, which is a cocaine derivative . The SPECT imaging is often used in routine clinical practice to exclude or detect the loss of nigrostriatal neurons in individual patients .
    • Results : The results of these studies can help in differentiating between degenerative and non-degenerative movement disorders in clinical practice as well as its potential role in dementia .
  • Application in Polymer Science

    • Field : Polymer Science
    • Summary : A new aromatic diiodide compound, 9,9-bis (4-iodophenyl)xanthene (BIPX), was easily synthesized and used to prepare the new aromatic polyamides bearing cardo xanthene groups by a carbonylation polymerization of BIPX, aromatic diamines and carbon monoxide .
    • Methods : The carbonylation polymerization was carried out in N,N-dimethylacetamide with Pd (PPh3)2 Cl2 as the catalyst in the presence of PPh3 and 1,8-diazabicyclo [5,4,0]-7-undecene (DBU) .
    • Results : The resulting polyamides bearing inherent viscosity of 0.65–0.75 dL/g were amorphous and readily soluble in organic polar solvents such as NMP, DMF, DMAc, DMSO and Py . These new polyamides exhibited good thermal stability with glass-transition temperature of 241–359 °C, 10% weight loss temperature of 480–492 °C and char yield of 47.8–56.7% at 800 °C in nitrogen .

Safety And Hazards

“9-(4-Iodophenyl)-9H-carbazole” may cause skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

9-(4-iodophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZDMKAGSIDFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445557
Record name 9-(4-Iodophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Iodophenyl)-9H-carbazole

CAS RN

57103-15-8
Record name 9-(4-Iodophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-Iodophenyl)carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Y Chen, J Xie, Z Wang, J Cao, H Chen, J Huang… - Dyes and …, 2016 - Elsevier
Two novel indole-based, bipolar, host materials were designed and synthesized by introducing the triazine unit to the 5-position of indole moiety with a meta-linking strategy. The two …
Number of citations: 31 www.sciencedirect.com
R Liu, H Zhu, J Chang, Q Xiao, Y Li, H Chen - Journal of luminescence, 2010 - Elsevier
A class of highly fluorescent and stable carbazole end-capped phenylene ethynylene compounds have been synthesized and characterized. They show high extinction coefficients of …
Number of citations: 4 www.sciencedirect.com
RM Adhikari, BK Shah, SS Palayangoda, DC Neckers - Langmuir, 2009 - ACS Publications
Suitably susbtituted ethynylphenyl carbazoles (PBM and PPM) form stable fluorescent organic nanoparticles. The emission of the nanoparticles can be reversibly switched on/off in the …
Number of citations: 47 pubs.acs.org
Z Zhao, X Xu, X Chen, X Wang, P Lu, G Yu, Y Liu - Tetrahedron, 2008 - Elsevier
A series of well-defined, highly fluorescent starburst compounds with a carbazole core and oligo(2,7-fluorene ethynylene) arms have been synthesized by Sonogashira coupling …
Number of citations: 45 www.sciencedirect.com
NT Nguyên - Tạp chí Khoa học và Công nghệ-Đại học Đà Nẵng, 2017 - jst-ud.vn
Dendritic zinc (II)-porphyrin có chứa các đơn vị carbazole ở bên ngoài được điều chế dựa vào phản ứng click giữa Zn-porphyrin có chứa các nhóm azide (− N3), carbazole có chứa …
Number of citations: 2 jst-ud.vn
EM Barea, C Zafer, B Gultekin, B Aydin… - The Journal of …, 2010 - ACS Publications
Two new sensitizers for dye sensitized solar cells have been designed consisting of thiophene units asymmetrically functionalized by N-aryl carbazole. The di(tert-butyl) carbazole …
Number of citations: 143 pubs.acs.org
RM Adhikari, L Duan, L Hou, Y Qiu… - Chemistry of …, 2009 - ACS Publications
A comparative photophysical study of several new dendrimers consisting of the ethynylphenyl core and carbazole dendrons (1−5) is presented. Dilute solutions of 1−5 show intense …
Number of citations: 59 pubs.acs.org
Z Wang, J Zhao, M Muddassir, R Guan… - Inorganic Chemistry, 2021 - ACS Publications
The aggregation-induced emission (AIE) behaviors of carborane-based hybrid emitters have been extensively reported, while their combinations with the thermally activated delayed …
Number of citations: 16 pubs.acs.org
P Auttapornpitak, M Sukwattanasinitt… - Sensors and Actuators B …, 2013 - Elsevier
Three new water-soluble fluorophores containing N-phenylcarbazole core are synthesized by Sonogashira coupling of the triiodo core with arylethynes followed by ester hydrolysis or …
Number of citations: 6 www.sciencedirect.com
M Halder, MM Islam, P Singh, A Singha Roy… - ACS …, 2018 - ACS Publications
A mutually correlated green protocol has been devised that originates from a sustainable production of β-Ni(OH) 2 nanoparticles which is used for an efficient catalytic synthesis of …
Number of citations: 35 pubs.acs.org

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